Celivarone fumarate

Description

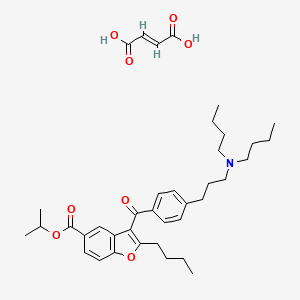

Structure

2D Structure

Properties

CAS No. |

752253-75-1 |

|---|---|

Molecular Formula |

C38H51NO8 |

Molecular Weight |

649.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C34H47NO4.C4H4O4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3;5-3(6)1-2-4(7)8/h15-20,24-25H,6-14,21-23H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

OJGUHVXJDZPQSK-WLHGVMLRSA-N |

SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O |

Synonyms |

ATI 2042 ATI-2042 ATI2042 celivarone SSR149744C |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivations of Celivarone Fumarate

Advanced Organic Synthesis Techniques for Celivarone (B1668370) Fumarate (B1241708)

The synthesis of Celivarone, a complex molecule, involves sophisticated organic chemistry techniques to construct its core structure and introduce specific functionalities.

Key Synthetic Transformations and Strategic Approaches

The synthesis of Celivarone often involves key transformations such as amide bond formation, etherification, and carbon-carbon bond-forming reactions to assemble the final structure. Research into its synthesis has also focused on developing more efficient and high-yielding routes.

A notable advancement in the synthesis of Celivarone involves the use of carbon-14 (B1195169) ([¹⁴C]) labeling for metabolic and pharmacokinetic studies. nih.gov A significant challenge in radiosynthesis is the multistep and often time-consuming nature of incorporating the radioactive isotope, which typically starts from basic building blocks like barium [¹⁴C]carbonate. nih.gov

Exploration of Novel Synthetic Pathways

This advanced method involves the in situ generation of [¹⁴C]carbon monoxide from lithium [¹⁴C]formate. nih.gov The generated [¹⁴C]CO is then used in a palladium-catalyzed alkoxycarbonylation reaction to label the Celivarone precursor in high yield. nih.govacs.org This late-stage labeling strategy represents a significant improvement over classical methods that require building the molecule from a small, labeled fragment. nih.gov

Structural Analogs and Derivative Synthesis for Research Applications

The development of Celivarone and its analogs is a prime example of retrometabolic drug design, where a known drug (amiodarone) is modified to improve its safety profile while retaining its therapeutic effects. wikipedia.org

Investigation of Benzofuran (B130515) Scaffold Modifications

Celivarone is structurally related to amiodarone (B1667116), a highly effective antiarrhythmic agent that contains a benzofuran core and two iodine atoms. wikipedia.orgcrimsonpublishers.com However, the iodine atoms in amiodarone are associated with significant thyroid and pulmonary toxicity. sci-hub.seinnovationsincrm.com

The development of Celivarone was a strategic move away from the iodinated benzofuran scaffold. sci-hub.senih.gov By creating a non-iodinated benzofuran derivative, researchers aimed to eliminate the iodine-related side effects. wikipedia.orgscirp.org This structural modification is a key aspect of its design, intended to offer a safer alternative to amiodarone. sci-hub.seinnovationsincrm.com Celivarone and its predecessor dronedarone (B1670951) are both non-iodinated benzofuran derivatives developed to mitigate the toxicities associated with amiodarone. nih.govahajournals.orgoup.com

Table 1: Structural Comparison of Amiodarone and Related Analogs

| Compound | Core Scaffold | Key Structural Features | Therapeutic Goal of Modification |

|---|---|---|---|

| Amiodarone | Benzofuran | Contains two iodine atoms on the phenyl ring. | Highly effective but associated with organ toxicity. sci-hub.seinnovationsincrm.com |

| Dronedarone | Benzofuran | Non-iodinated; addition of a methanesulfonyl group. sci-hub.seahajournals.org | Reduce iodine-related toxicity and decrease lipophilicity. sci-hub.seahajournals.org |

| Celivarone | Benzofuran | Non-iodinated derivative. wikipedia.orgoup.com | Eliminate iodine-related adverse effects. wikipedia.orgscirp.org |

| Budiodarone | Benzofuran | Retains the two iodine atoms but has other modifications. ahajournals.org | Modify pharmacokinetics while retaining efficacy. ahajournals.org |

Derivatization Strategies for Enhanced Preclinical Efficacy

Celivarone was designed to possess a multi-channel blocking capability, similar to amiodarone, affecting sodium, calcium, and various potassium channels. wikipedia.orgnih.govahajournals.org The goal of derivatization strategies is to optimize this multi-channel activity to enhance efficacy and safety.

Preclinical studies and clinical trials have explored various dosages of Celivarone to determine the optimal balance of efficacy and safety. ahajournals.orgnih.govlvhn.org For instance, a phase II study investigated doses ranging from 50 mg to 300 mg daily. nih.govtandfonline.com Interestingly, the lowest dose of 50 mg showed a greater reduction in the recurrence of atrial fibrillation/atrial flutter compared to placebo, with no enhanced efficacy at higher doses. tandfonline.comuscjournal.com This suggests a narrow therapeutic window and highlights the importance of precise structural modifications in future derivatization efforts.

Further research into the structure-activity relationship (SAR) is crucial. Quantitative Structure-Activity Relationships (QSAR) modeling has been applied to better understand how different physicochemical properties of Celivarone and its potential derivatives relate to their cardiotoxic effects, aiming to design even safer compounds. patsnap.com The ultimate goal is to create derivatives that maintain or improve upon the multi-ion channel blocking effects while minimizing any potential for adverse outcomes. nih.govahajournals.org

Mechanistic Elucidation of Celivarone Fumarate S Pharmacological Action

Ion Channel Modulation and Electrophysiological Effects

Celivarone's primary mechanism involves the blockade of several key ion channels that govern the cardiac action potential. wikipedia.org Its electrophysiological properties are similar to those of amiodarone (B1667116) and dronedarone (B1670951), demonstrating effects consistent with all four Vaughan Williams classes of antiarrhythmic agents. wikipedia.orgahajournals.orgnih.gov However, the relative potency of celivarone (B1668370) for each channel and receptor confers a unique profile. ncats.ioahajournals.org

A crucial aspect of celivarone's mechanism is its ability to inhibit multiple types of potassium channels, which are fundamental to cardiac repolarization. wikipedia.orgpsu.edusci-hub.se This inhibition prolongs the action potential duration, a hallmark of Class III antiarrhythmic activity. wikipedia.orgthoracickey.com Research conducted on isolated guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells has provided specific insights into its effects on four distinct potassium currents. nih.gov

Celivarone demonstrates inhibitory action on the slow component of the delayed rectifier potassium current (IKs). nih.govpsu.edu This current plays a role in the repolarization of the cardiac action potential. In experimental models, celivarone inhibited the IKs current with a half-maximal inhibitory concentration (IC50) of approximately 30 μM. nih.gov

The compound also blocks the rapid component of the delayed rectifier potassium current (IKr). nih.govpsu.edu Inhibition of IKr is a primary mechanism of action for many Class III antiarrhythmic drugs. sgul.ac.uk Celivarone was found to inhibit IKr with an IC50 value of approximately 10 μM. nih.gov

Celivarone is a potent modulator of the acetylcholine-activated potassium current (IK(ACh)). nih.govpsu.edusci-hub.se This current is particularly important in the atria, where its activation can shorten the action potential duration. uscjournal.comnih.gov The compound inhibited IK(ACh) with an IC50 of 0.09 μM, indicating a significantly higher potency for this channel compared to other potassium channels. nih.gov

Blockade of the voltage-gated potassium channel 1.5 (Kv1.5) is another feature of celivarone's action. wikipedia.orgpsu.edusci-hub.se The IKur current, encoded by the Kv1.5 subunit, is considered an atrial-selective target for antiarrhythmic drugs. uscjournal.comahajournals.org Celivarone was shown to block the IKv1.5 current with an IC50 of 2.7 μM. nih.gov

Inhibitory Concentrations of Celivarone on Cardiac Potassium Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of celivarone on various potassium currents as determined in isolated guinea pig cardiomyocytes and transfected CHO cells. nih.gov

| Potassium Current Target | IC50 Value (μM) |

| IK(ACh) (Acetylcholine-Activated) | 0.09 |

| IKv1.5 (Voltage-Gated 1.5) | 2.7 |

| IKr (Rapid Delayed Rectifier) | ~10 |

| IKs (Slow Delayed Rectifier) | ~30 |

The concept of use-dependence describes how a drug's effect can change with the frequency of channel activation. While Class I antiarrhythmic drugs often exhibit use-dependence, characterized by increased sodium channel blockade at faster heart rates, some potassium channel blockers can exhibit "reverse use-dependence," where their effect is more pronounced at slower heart rates. mdpi.com

In studies using guinea pig papillary muscle, celivarone demonstrated a frequency-dependent reduction in the maximum upstroke velocity (dV/dt max) of the action potential, an effect typically associated with sodium channel blockade. nih.gov This particular study did not find that celivarone modified the action potential duration in this model. nih.gov While celivarone's blocking of IKr and IKs is characteristic of Class III agents, which can show reverse use-dependence, specific data detailing a frequency-dependent or reverse use-dependent effect of celivarone on potassium currents directly is not extensively characterized in the available literature.

Sodium Channel Blockade

Celivarone demonstrates Class I antiarrhythmic properties through its blockade of fast sodium channels. wikipedia.orgnih.gov This action reduces the maximum rate of depolarization (dV/dt max) during phase 0 of the cardiac action potential. nih.govcvpharmacology.com The blockade of these channels slows the rapid influx of sodium ions, which is responsible for the initial, rapid upstroke of the action potential in non-nodal cardiac tissues like the atria, ventricles, and Purkinje fibers. cvpharmacology.com By decreasing the rate and magnitude of depolarization, celivarone effectively reduces conduction velocity in these tissues. cvpharmacology.com This effect is particularly relevant for the management of tachycardias arising from abnormal conduction pathways, such as reentry circuits. cvpharmacology.com

In studies on guinea pig papillary muscle, celivarone was observed to decrease the dV/dt max of the depolarization phase in a frequency-dependent manner, without altering the resting membrane potential or the amplitude and duration of the action potential. nih.govresearchgate.netresearchgate.net This frequency-dependent blockade implies that the drug's effect is more pronounced at higher heart rates, a characteristic that can be advantageous in treating tachyarrhythmias.

L-Type Calcium Channel (ICa(L)) Inhibition

Celivarone also exhibits Class IV antiarrhythmic activity by inhibiting L-type calcium channels. wikipedia.orgnih.gov The blockade of these channels disrupts the movement of calcium ions into cardiac cells, which plays a crucial role in both the depolarization of sinoatrial (SA) and atrioventricular (AV) nodal tissues and the plateau phase of the action potential in cardiomyocytes. drugbank.comwikipedia.org The inhibition of ICa(L) by celivarone has a negative inotropic effect, reducing the force of myocardial contraction, and a negative chronotropic effect, slowing the heart rate. wikipedia.org

In isolated guinea pig cardiomyocytes, celivarone inhibited the L-type calcium current (ICa(L)) with an IC50 of approximately 5 μM. nih.govresearchgate.netresearchgate.net This inhibition contributes to the prolongation of the PQ interval observed in vivo and a decrease in cell shortening. wikipedia.org The blockade of L-type calcium channels is a key mechanism through which celivarone exerts its control over heart rate and can help to terminate reentrant arrhythmias involving the AV node. uniba.itaf-ablation.org

Cellular Electrophysiological Parameters

The combined actions of celivarone on various ion channels result in significant modifications of several cellular electrophysiological parameters.

In vivo studies in anesthetized dogs have demonstrated that celivarone prolongs the sinus cycle length in a dose-dependent manner. nih.govresearchgate.net This effect, which translates to a slowing of the sinus heart rate, is a direct consequence of the drug's inhibitory actions on the channels responsible for pacemaking activity in the SA node, including the L-type calcium current. nih.govresearchgate.netpocketdentistry.com The modulation of the sinus cycle length is a fundamental aspect of celivarone's antiarrhythmic profile, contributing to its potential utility in managing conditions characterized by rapid heart rates. wikipedia.org

Celivarone has been shown to prolong the effective refractory period (ERP) in both the atria and the atrioventricular (AV) node. nih.govresearchgate.net The ERP is the interval during which a new action potential cannot be initiated, and its prolongation is a key antiarrhythmic mechanism. wikipedia.org By extending the ERP, celivarone makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger or sustain arrhythmias. wikipedia.org

This prolongation of the atrial and AV nodal ERP is a multifactorial effect, resulting from the integrated blockade of sodium, potassium, and calcium channels. wikipedia.orgnih.gov In anesthetized dogs, celivarone produced a dose-dependent increase in both atrial and AV nodal ERP. nih.govresearchgate.net This property is particularly valuable in the management of atrial fibrillation and other supraventricular tachycardias, as it helps to slow the ventricular response and can contribute to the termination of the arrhythmia. nih.gov

Consistent with its effects on AV nodal conduction, celivarone prolongs the Wenckebach cycle length. nih.govresearchgate.net The Wenckebach cycle length is the shortest atrial pacing cycle length that results in second-degree AV block (Mobitz type I or Wenckebach phenomenon). Its prolongation indicates a depression of AV nodal conduction. In studies with anesthetized dogs, celivarone administration led to a dose-dependent increase in the Wenckebach cycle length. nih.govresearchgate.net This effect is primarily mediated by the drug's inhibition of L-type calcium channels in the AV node.

As previously mentioned, celivarone reduces the maximum rate of rise of the action potential upstroke (dV/dt max). nih.govresearchgate.netresearchgate.net This effect is a hallmark of Class I antiarrhythmic drugs and is a direct result of the blockade of fast sodium channels. cvpharmacology.com The reduction in dV/dt max slows the conduction of the cardiac impulse through atrial and ventricular muscle as well as the His-Purkinje system. cvpharmacology.com Research in guinea pig papillary muscle demonstrated that celivarone reduced the dV/dt max in a frequency-dependent manner, indicating a greater effect at faster heart rates. nih.govresearchgate.netresearchgate.net

Data Tables

Table 1: In Vitro Effects of Celivarone on Ion Channels

| Ion Channel | Species/Cell Line | Effect | IC50 | Reference |

| L-type Calcium Current (ICa(L)) | Guinea pig cardiomyocytes | Inhibition | ~ 5 μM | nih.govresearchgate.netresearchgate.net |

| Sodium Current (INa) | Guinea pig papillary muscle | Reduced dV/dt max | Not specified | nih.govresearchgate.netresearchgate.net |

| Rapidly activating delayed rectifier potassium current (IKr) | Transfected CHO cells | Inhibition | ~ 10 μM | nih.govresearchgate.net |

| Slowly activating delayed rectifier potassium current (IKs) | Transfected CHO cells | Inhibition | ~ 30 μM | nih.govresearchgate.net |

| Acetylcholine-activated potassium current (IK(ACh)) | Transfected CHO cells | Inhibition | 0.09 μM | nih.govresearchgate.net |

| Ultrarapid delayed rectifier potassium current (IKv1.5) | Transfected CHO cells | Inhibition | 2.7 μM | nih.govresearchgate.net |

Table 2: In Vivo Electrophysiological Effects of Celivarone in Anesthetized Dogs

| Parameter | Effect | Dose-Dependency | Reference |

| Sinus Cycle Length | Prolonged | Yes | nih.govresearchgate.net |

| Atrial Effective Refractory Period (ERP) | Prolonged | Yes | nih.govresearchgate.net |

| Atrioventricular Node ERP | Prolonged | Yes | nih.govresearchgate.net |

| Wenckebach Cycle Length | Prolonged | Yes | nih.govresearchgate.net |

| A-H Interval | Prolonged | Yes | nih.govresearchgate.net |

| Ventricular ERP | No change | No | nih.govresearchgate.net |

| HV Interval | No change | No | nih.govresearchgate.net |

| QRS Interval | No change | No | nih.govresearchgate.net |

| QTc Interval | No change | No | nih.govresearchgate.net |

Adrenergic and Angiotensin II Receptor Interactions

Celivarone functions as an inhibitor of beta-1 (β1) adrenergic receptors. wikipedia.orgahajournals.orgnih.gov This action is a key component of its Class II antiarrhythmic properties. wikipedia.orgnih.gov By blocking β1-adrenoceptors, celivarone can antagonize the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) on the heart. cvpharmacology.com This antagonism helps to modulate sympathetic overactivity, which can be a trigger for cardiac arrhythmias. wikipedia.orgcvpharmacology.com The inhibition of β1-adrenoceptor-mediated increases in heart rate is a significant aspect of its mechanism. nih.gov

In addition to its effects on beta-receptors, celivarone modulates alpha-1 (α1) adrenergic receptor pathways. ahajournals.orgresearchgate.net It has been shown to inhibit α1-adrenoceptor-mediated responses, such as increases in blood pressure. nih.gov While detailed affinity (Kd) values from competitive binding assays are not extensively published in the provided sources, the functional data indicates a clear antagonism of α1-adrenergic signaling. ahajournals.orgnih.gov This interaction contributes to its vasodilatory and antihypertensive potential. wikipedia.org

Celivarone also interferes with the signaling of Angiotensin II, a potent vasoconstrictor, by inhibiting responses mediated by the Angiotensin II Type 1 (AT1) receptor. ahajournals.orgnih.govresearchgate.netnih.gov This action suggests a potential role in mitigating the pathological effects of the renin-angiotensin system on the cardiovascular system. nih.govnih.gov Interestingly, one study noted that celivarone may inhibit angiotensin II-induced hypertension through an indirect mechanism, suggesting it may not have a high binding affinity for the receptor itself but rather modulates its downstream signaling pathways. wikipedia.org

Intracellular Calcium Dynamics and Cellular Shortening

Celivarone directly influences the fundamental processes of excitation-contraction coupling in cardiomyocytes by modulating intracellular calcium levels and the subsequent mechanical shortening of the cell.

A critical aspect of celivarone's mechanism is its effect on intracellular calcium ([Ca2+]i) transients, which are the temporary rises in intracellular calcium concentration that trigger muscle contraction. mdpi.comthno.org Research on isolated guinea pig cardiomyocytes demonstrates that celivarone inhibits the amplitude of the [Ca2+]i transient. nih.gov This effect is directly linked to its ability to block L-type calcium channels (ICa(L)), a key pathway for calcium entry into cardiac cells during depolarization. wikipedia.orgnih.govnih.gov The half-maximal inhibitory concentration (IC50) for this blockade is approximately 5 µM. nih.gov By reducing the influx of calcium, celivarone dampens the calcium-induced calcium release mechanism from the sarcoplasmic reticulum, thereby reducing the peak of the [Ca2+]i transient. mdpi.com

The modulation of calcium transients by celivarone directly translates to an influence on the mechanical function of cardiomyocytes. The amplitude of the [Ca2+]i transient is a primary determinant of the force of contraction. mdpi.com Consequently, by inhibiting the [Ca2+]i transient, celivarone leads to a decrease in cellular shortening. wikipedia.orgnih.gov This effect, indicative of negative inotropy, is a direct consequence of its blockade of L-type calcium channels and subsequent reduction in available calcium for binding to the myofilaments. wikipedia.orgnih.gov

Data Tables

Table 1: Inhibitory Effects of Celivarone on Cardiac Ion Currents

This table summarizes the half-maximal inhibitory concentrations (IC50) of celivarone on various cardiac ion channels as determined in studies on isolated cardiomyocytes and transfected cells. This data highlights the compound's multi-channel blocking properties, including its effect on the L-type calcium current which is central to its impact on calcium dynamics.

| Ion Current | IC₅₀ Value (µM) | Source |

| IKr | ~10 | nih.gov |

| IKs | ~30 | nih.gov |

| IK(ACh) | 0.09 | nih.gov |

| IKv1.5 | 2.7 | nih.gov |

| ICa(L) | ~5 | nih.gov |

Preclinical Pharmacological Investigations of Celivarone Fumarate

In Vitro Studies in Cellular and Tissue Models

In vitro research has been fundamental in elucidating the cellular and electrophysiological mechanisms underlying celivarone's effects on cardiac tissue. These studies have utilized various preparations, from isolated cells to whole organ models, to precisely measure the compound's impact on cardiac ion currents and action potentials.

Cardiomyocyte-Based Biosensing System Applications

While specific studies detailing the application of celivarone (B1668370) in integrated cardiomyocyte-based biosensing systems are not extensively documented in the available literature, research on isolated cardiomyocytes has characterized functional effects that are the primary targets for such biosensor platforms. These systems are designed to monitor parameters like cell viability, growth, and contractile function in real-time. researchgate.net

Investigations into celivarone's effects on isolated guinea pig cardiomyocytes have revealed direct impacts on cellular contractility. The compound was found to reduce the amplitude of the intracellular Ca2+ transient and decrease cell shortening, which are key indicators of cardiomyocyte contractile function. nih.gov These parameters are precisely what modern cardiomyocyte-based biosensors, which can detect contractile movements and impedance changes related to cell morphology and beating, are designed to measure. researchgate.net

Studies in Isolated Guinea Pig Hearts

In models utilizing whole, isolated guinea pig hearts, celivarone demonstrated efficacy in preventing atrial fibrillation (AF). Specifically, in a model where AF was induced by a low-potassium (low-K+) medium, celivarone prevented the arrhythmia in a concentration-dependent manner. nih.gov This finding highlights the drug's ability to counteract arrhythmogenic conditions at the organ level.

Investigations in Guinea Pig Papillary Muscles

Studies conducted on guinea pig papillary muscle provided insight into celivarone's Class I antiarrhythmic properties. In these experiments, celivarone did not alter the resting membrane potential or the amplitude and duration of the action potential. However, it significantly reduced the maximum upstroke velocity (dV/dt max) of the action potential's depolarization phase. nih.gov This effect, which indicates a blockade of sodium channels, was observed to be frequency-dependent. nih.gov

Analysis in Isolated Guinea Pig Cardiomyocytes

Detailed electrophysiological analyses in isolated guinea pig cardiomyocytes have confirmed that celivarone is a multi-channel blocker. The compound inhibits several critical potassium (K+) and calcium (Ca2+) currents involved in the cardiac action potential. wikipedia.orgnih.gov

Celivarone was shown to inhibit the L-type calcium current (ICa(L)), which contributes to its Class IV activity. nih.gov This action leads to a decrease in the intracellular calcium transient and a reduction in cell shortening. wikipedia.orgnih.gov Furthermore, its Class III activity is evidenced by the blockade of multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, the acetylcholine-dependent potassium current (IK(ACh)), and the IKv1.5 current. wikipedia.orgnih.gov The inhibitory concentrations for these effects vary, indicating a complex pharmacological profile. nih.gov

Table 1: Inhibitory Effects of Celivarone on Ion Currents in Isolated Guinea Pig Cardiomyocytes

| Ion Current | Type of Blockade | IC50 (Concentration for 50% Inhibition) |

| IKr (rapid delayed rectifier K+) | Class III | ~10 µM |

| IKs (slow delayed rectifier K+) | Class III | ~30 µM |

| IK(ACh) (acetylcholine-dependent K+) | Class III | 0.09 µM |

| IKv1.5 | Class III | 2.7 µM |

| ICa(L) (L-type Ca2+) | Class IV | ~5 µM |

Data sourced from Gautier et al. (2004). nih.gov

Electrophysiological Characterization in Transfected Mammalian Cells (e.g., CHO cells)

To further isolate and characterize the interactions between celivarone and specific ion channels, studies have been performed using non-cardiac mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. These cells are transfected with genes to express single, specific human ion channels. Research using this system confirmed the findings from native cardiomyocytes, demonstrating that celivarone directly inhibits IKr, IKs, IK(ACh), IKv1.5, and ICa(L) channels. nih.gov This model allows for a precise determination of the drug's potency on each channel type without the confounding presence of other currents found in native heart cells.

In Vivo Studies in Animal Models of Arrhythmia and Cardiovascular Function

The antiarrhythmic potential of celivarone has been evaluated in various in vivo animal models, which provide a more integrated physiological context. In anesthetized dogs, intravenous administration of celivarone led to dose-dependent changes in cardiac electrophysiology. These changes included a prolongation of the sinus cycle length, the A-H interval, the Wenckebach cycle length, and the effective refractory periods (ERP) of both the atrium and the atrio-ventricular node. nih.gov Notably, these effects occurred without significant changes to the ventricular ERP, HV interval, or the QRS and QTc intervals. nih.gov

In a canine model of vagally induced atrial fibrillation, celivarone was effective at terminating the arrhythmia and preventing its reinduction. nih.gov At the ventricular level, studies in anesthetized rats showed that celivarone could prevent arrhythmias induced by reperfusion in a dose-dependent manner. nih.gov

Beyond its direct electrophysiological effects, celivarone also demonstrated anti-adrenergic properties. Despite having a low affinity for α1 and β1 adrenergic receptors, it was able to reduce isoproterenol-induced tachycardia in anesthetized dogs. nih.gov It also blunted the hypertensive responses to phenylephrine (B352888) and angiotensin II, suggesting an inhibitory effect on these signaling pathways. wikipedia.orgnih.gov

Antiarrhythmic Efficacy in Experimental Models

Celivarone's potential as an antiarrhythmic agent was evaluated in a range of in vivo and in vitro animal models designed to simulate both atrial and ventricular arrhythmias. researchgate.net These investigations aimed to characterize its effectiveness against arrhythmias induced by various triggers, including autonomic stimulation, ionic imbalances, and ischemic conditions. researchgate.netwikipedia.org

Celivarone demonstrated notable efficacy in preclinical models of atrial fibrillation (AF). In anesthetized dogs where AF was induced through vagal nerve stimulation, intravenous administration of celivarone was effective in terminating the arrhythmia. researchgate.netresearchgate.net Furthermore, it prevented the re-initiation of AF in a portion of the subjects tested. researchgate.netresearchgate.net The compound was also found to dose-dependently lengthen the effective refractory period of the right atrium. researchgate.net

In a different in vitro model using isolated guinea pig hearts, AF was induced by perfusing the tissue with a low-potassium (low-K+) medium. In this model, celivarone prevented the occurrence of AF in a concentration-dependent manner. researchgate.net

Table 1: Efficacy of Intravenous Celivarone in Vagally Induced Atrial Fibrillation in Anesthetized Dogs

| Outcome | Celivarone (3 and 10 mg/kg IV) |

| Termination of AF | Terminated AF in 7 out of 7 dogs |

| Prevention of Reinduction | Prevented AF reinduction in 4 out of 7 dogs |

Data sourced from Gautier et al. (2005) as cited in related studies. researchgate.netresearchgate.net

The antiarrhythmic potential of celivarone was also assessed at the ventricular level. researchgate.net In anesthetized rats subjected to ischemia-reperfusion, a common model for ventricular arrhythmias, both intravenous and oral administration of celivarone showed a dose-dependent effect in preventing reperfusion-induced arrhythmias. researchgate.net

Another study in conscious rats with permanent ligature of the left coronary artery, a model of myocardial infarction, found that oral celivarone reduced early mortality within the first 24 hours. researchgate.net Studies have indicated that celivarone is effective against ischemic and reperfusion ventricular fibrillation. wikipedia.org

Table 2: Efficacy of Celivarone in Rat Models of Ventricular Arrhythmias

| Model | Administration | Finding |

| Reperfusion-Induced Arrhythmias (Anesthetized Rats) | Intravenous (0.1 to 10 mg/kg) & Oral (3 to 90 mg/kg) | Prevented arrhythmias with a dose-effect relationship |

| Permanent Coronary Artery Ligature (Conscious Rats) | Oral (30 to 90 mg/kg) | Reduced early (0-24 hours) mortality |

Data sourced from Gautier et al. (2005) as cited in related studies. researchgate.net

Celivarone's efficacy extends across various arrhythmia models induced by chemical and electrical means. The low-K+ medium-induced AF model in isolated guinea pig hearts represents a chemically induced arrhythmia where celivarone proved effective. researchgate.net In guinea pig papillary muscle, celivarone demonstrated Class I antiarrhythmic properties by reducing the maximum rate of depolarization (dV/dt max) in a frequency-dependent manner without altering the resting potential. nih.govresearchgate.net

The vagally induced AF model in dogs is an example of an electrically induced arrhythmia, as it relies on electrical stimulation of the vagus nerve. researchgate.netresearchgate.net Celivarone's ability to terminate and prevent AF in this setting highlights its effectiveness against autonomically-driven, electrically-initiated arrhythmias. researchgate.netresearchgate.net The compound is a multi-ion channel blocker, affecting sodium, calcium, and several potassium channels, which underpins its broad antiarrhythmic activity observed in these diverse models. ahajournals.orgbham.ac.uk

Hemodynamic and Anti-adrenergic Properties in Animal Models

In anesthetized dogs, celivarone demonstrated its β1-anti-adrenergic effects by mitigating the tachycardic response to isoproterenol, a non-selective β-adrenergic agonist. nih.govresearchgate.net This suggests that celivarone can functionally oppose the effects of β1-adrenergic stimulation on heart rate. nih.gov This action contributes to its classification as a Class II antiarrhythmic agent. ahajournals.org

Celivarone also exhibited α1-anti-adrenergic properties in animal models. nih.gov In studies using anesthetized dogs, celivarone was shown to reduce the hypertensive effects induced by phenylephrine, an α1-adrenergic receptor agonist. nih.govresearchgate.net This inhibitory action on phenylephrine-induced hypertension, despite a low binding affinity for the receptor, points to a functional antagonism of the α1-adrenergic pathway, a characteristic of Class II antiarrhythmic activity. ahajournals.orgnih.gov

Mitigation of Angiotensin II-Induced Hypertension

Preclinical studies have demonstrated the potential of celivarone fumarate (B1241708) to counteract hypertension induced by angiotensin II. In a notable investigation involving anesthetized dogs, celivarone (also known by its developmental code SSR149744C) was shown to reduce the hypertensive effects of angiotensin II. researchgate.net This effect was observed even though celivarone itself exhibits low affinity for angiotensin II AT1 receptors. researchgate.netdntb.gov.ua

The mechanism behind this antihypertensive action, independent of direct receptor antagonism, suggests a more complex pharmacological profile. The ability of celivarone to inhibit the pressor responses induced by angiotensin II points towards a potential downstream modulation of signaling pathways involved in vasoconstriction. researchgate.netdntb.gov.ua This finding is significant as it suggests that celivarone could offer a dual benefit in patient populations where cardiac arrhythmias and hypertension frequently coexist. science.gov

Table 1: Preclinical Effect of Celivarone Fumarate on Angiotensin II-Induced Hypertension

| Model System | Compound | Observed Effect | Receptor Affinity |

| Anesthetized Dog | This compound (SSR149744C) | Reduced angiotensin II-induced hypertension | Low affinity for AT1 receptors |

Preclinical Efficacy in Diverse Cardiac Models

The antiarrhythmic potential of this compound has been extensively evaluated in a variety of preclinical cardiac models, revealing a broad spectrum of activity. These investigations have highlighted its effects on different types of arrhythmias and its multifactorial mechanism of action at the cellular level. dntb.gov.uascience.gov

In vivo studies in anesthetized dogs have shown that celivarone prolongs several key electrophysiological parameters in a dose-dependent manner. These include the sinus cycle length, A-H interval, Wenckebach cycle length, and both the atrial and atrio-ventricular node effective refractory periods (ERP). researchgate.netdntb.gov.ua Notably, these changes occurred without significant alteration of the ventricular ERP, HV interval, QRS duration, or QTc interval. researchgate.net

Further investigations have demonstrated the efficacy of celivarone in specific, experimentally induced arrhythmia models. It has shown effectiveness in preventing or terminating arrhythmias in models of:

Hypokalemic atrial fibrillation science.gov

Vasotonic atrial fibrillation science.gov

Stretch-induced atrial fibrillation science.gov

Ischemic and reperfusion ventricular fibrillation science.gov

At the cellular level, in vitro studies using guinea pig papillary muscle and isolated cardiomyocytes have elucidated the ion channel blocking properties of celivarone. The compound was found to inhibit multiple potassium currents, including IKr, IKs, IK(ACh), and IKv1.5, as well as the L-type calcium current (ICa(L)). researchgate.netdntb.gov.ua This multi-channel blockade contributes to its classification as a class I, II, III, and IV antiarrhythmic agent. dntb.gov.ua

Table 2: Overview of this compound Efficacy in Preclinical Cardiac Models

| Model Type | Specific Model | Key Findings |

| In Vivo Electrophysiology | Anesthetized Dog | Dose-dependent prolongation of sinus cycle length, A-H interval, Wenckebach cycle length, atrial ERP, and AV node ERP. researchgate.netdntb.gov.ua |

| Atrial Fibrillation | Hypokalemic, Vasotonic, Stretch-induced | Demonstrated efficacy in preventing/terminating atrial fibrillation. science.gov |

| Ventricular Fibrillation | Ischemia and Reperfusion | Showed effectiveness in managing ventricular fibrillation. science.gov |

| In Vitro Cellular Electrophysiology | Guinea Pig Cardiomyocytes | Inhibition of IKr, IKs, IK(ACh), IKv1.5, and ICa(L) currents. researchgate.netdntb.gov.ua |

Advanced Research Methodologies and Theoretical Frameworks

Structure-Activity Relationship (SAR) Studies of Celivarone (B1668370) Fumarate (B1241708) Analogs

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. youtube.com For celivarone and its analogs, these studies have been crucial in identifying the key molecular features responsible for its multi-channel blocking effects and in guiding the synthesis of new derivatives with improved pharmacological profiles. wikipedia.orgresearchgate.net

Elucidation of Essential Structural Elements for Biological Activity

The core structure of celivarone, a substituted benzofuran (B130515), is a critical determinant of its activity. patsnap.comresearchgate.net The benzofuran nucleus itself is a common motif in many biologically active compounds. researchgate.net Specific substitutions on this core dictate the compound's interaction with various ion channels.

Key structural components of celivarone and their influence on activity include:

Benzofuran Core: This heterocyclic ring system is a foundational element for the antiarrhythmic properties observed. wikipedia.orgresearchgate.net

Butyl Group at Position 2: This alkyl chain contributes to the lipophilicity of the molecule, influencing its membrane permeability and interaction with hydrophobic pockets of ion channels.

Benzoyl Moiety at Position 3: This group, along with the attached propyl-dibutylamino side chain, is crucial for the compound's interaction with multiple ion channels. researchgate.net

Dibutylamino Propyloxy Chain: This basic side chain is vital for the interaction with potassium channels, particularly the IKs current. researchgate.net

Stereoelectronic Requirements for Pharmacological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) and the electronic properties of a molecule are critical for its interaction with biological targets. youtube.com For celivarone analogs, specific stereoelectronic features are necessary for optimal binding to ion channels.

The spatial orientation of the bulky benzoyl group relative to the benzofuran ring system and the flexible dibutylamino propyl side chain allows the molecule to adopt conformations that fit within the binding sites of different ion channels, including sodium, calcium, and various potassium channels (IKr, IKs, IKACh, and IKv1.5). wikipedia.orgresearchgate.net The electron distribution within the aromatic rings and the carbonyl groups influences the non-covalent interactions, such as pi-pi stacking and hydrogen bonding, that stabilize the drug-receptor complex. The basicity of the tertiary amine in the side chain is also a key factor, as it is likely protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in the ion channel pores.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijaar.orgmedcraveonline.com This computational technique is used to predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. medcraveonline.comjocpr.com

Development of Predictive Models for Biological Activity

In the context of celivarone and related compounds, QSAR models have been developed to predict their inhibitory activity against specific cardiac ion channels, such as the slow delayed rectifying potassium current (IKs). patsnap.com These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, as independent variables.

A study focused on IKs current inhibition collected data for 106 different molecules, resulting in 98 absolute IC50 values. researchgate.netpatsnap.com Various algorithms were employed to develop predictive models for estimating these IC50 values. researchgate.netpatsnap.com The most successful model was an expert system based on two independent artificial neural networks. researchgate.netpatsnap.com This model demonstrated a root mean squared error (RMSE) of 0.86 and a normalized root mean squared error of 14.04%, indicating a strong predictive capability. researchgate.netpatsnap.com Such models are invaluable for prioritizing the synthesis of novel analogs with a higher probability of desired biological activity. nih.gov

Integration of In Vitro Research Settings as Variables in QSAR

A notable advancement in QSAR methodology has been the inclusion of in vitro experimental conditions as independent variables in the models. researchgate.netpatsnap.com This "extended QSAR" approach acknowledges that variations in experimental setups can significantly influence the measured biological activity. researchgate.netpatsnap.com

For the IKs inhibition models, variables related to the in vitro research settings were incorporated alongside the standard physicochemical descriptors. researchgate.netpatsnap.com This integration helps to create more robust and reliable predictive models by accounting for the variability inherent in biological assays. The physicochemical descriptors themselves were calculated using tools like the Marvin Calculator Plugins. researchgate.netpatsnap.com This comprehensive approach enhances the accuracy of the QSAR models and their applicability across different experimental contexts. researchgate.netpatsnap.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools used to visualize and simulate the interactions between a drug molecule and its biological target at the atomic level. tarosdiscovery.comnih.gov These methods provide deep insights into the mechanism of action and can guide the rational design of new drugs. tarosdiscovery.com

For celivarone, molecular modeling techniques such as molecular docking can be used to predict the binding mode of the compound within the pore of various ion channels. These simulations can reveal the specific amino acid residues that interact with the different functional groups of celivarone, explaining its multi-channel blocking activity. nih.gov For instance, the benzofuran core might engage in hydrophobic interactions, while the protonated amine forms a salt bridge with an acidic residue.

Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the drug-channel complex over time, providing a more realistic picture of the binding stability and the conformational changes induced by the drug. nih.gov These computational approaches, in synergy with SAR and QSAR studies, facilitate a comprehensive understanding of celivarone's pharmacology and provide a solid foundation for the design of next-generation antiarrhythmic agents. tarosdiscovery.com

Ligand-Target Docking Simulations

Ligand-target docking simulations are computational techniques that predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target. For celivarone, these simulations are pivotal in understanding its interactions with the cardiac ion channels it modulates. nih.govnih.gov As an antiarrhythmic agent, celivarone's efficacy stems from its ability to block multiple ion channels, including sodium (Na⁺), L-type calcium (Ca²⁺), and various potassium (K⁺) channels. wikipedia.org

Molecular docking studies help elucidate the specific binding modes of celivarone within the pores of these channels. nih.gov These simulations can identify key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with different parts of the celivarone molecule. For instance, the benzofuran core, a common motif in drugs targeting ion channels, and the various side chains of celivarone can be mapped to specific pockets within the channel proteins. patsnap.com Although detailed public docking studies for celivarone are limited, the general methodology involves placing the ligand into the binding site of a protein's 3D structure and using a scoring function to estimate the binding affinity. frontiersin.org This information is invaluable for understanding its multi-channel blocking activity and for guiding the design of new derivatives with improved selectivity or potency. wikipedia.org

Table 1: Representative Data from a Hypothetical Docking Simulation of Celivarone This table is illustrative and based on typical findings for ion channel blockers.

| Target Ion Channel | Predicted Key Interacting Residues | Predicted Interaction Type |

|---|---|---|

| Voltage-gated K⁺ Channel (e.g., Kv1.5) | Aromatic (Tyr, Phe), Aliphatic (Val, Ile) | Pi-stacking, Hydrophobic |

| Voltage-gated Na⁺ Channel (e.g., Nav1.5) | Aromatic (Phe), Secondary Amide | Hydrophobic, Hydrogen Bonding |

| L-type Ca²⁺ Channel | Ser, Thr, Met | Hydrogen Bonding, Hydrophobic |

Conformational Analysis and Pharmacophore Generation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov This is particularly important for flexible molecules like celivarone, as its three-dimensional shape is critical for its interaction with biological targets. nih.gov The goal is to identify the "bioactive conformation," the specific shape the molecule adopts when it binds to its target receptor. nih.gov

From this analysis, a pharmacophore model can be generated. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. ijpsonline.comresearchgate.net These models are crucial tools in drug design and discovery. nih.govslideshare.net For a molecule like celivarone, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and positively charged or ionizable groups, all arranged in a specific spatial geometry. ijpsonline.com This model serves as a template for virtual screening of large compound libraries to find new molecules that fit the model and may have similar antiarrhythmic activity. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features Derived from Celivarone's Structure

| Pharmacophoric Feature | Corresponding Chemical Moiety in Celivarone | Probable Role in Receptor Binding |

|---|---|---|

| Aromatic/Hydrophobic Core | Benzofuran Ring System | Pi-stacking and hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with receptor residues |

| Positively Ionizable Center | Tertiary Amine (Dibutylamino group) | Electrostatic or ionic interactions |

| Hydrophobic Groups | Butyl Chains | van der Waals and hydrophobic interactions |

Novel Drug Design Concepts Applied to Celivarone Fumarate

Application of "Soft Drug" Design Principles

"Soft drug" design is a strategy focused on creating new, therapeutically active compounds that undergo predictable and controlled metabolic deactivation into non-toxic, inactive forms after achieving their desired effect. tandfonline.comnih.gov This approach aims to enhance a drug's safety and therapeutic index by minimizing systemic side effects. patsnap.comtandfonline.com The core principle involves incorporating a metabolically labile chemical group into the drug's structure. tandfonline.com

Celivarone is considered a compound developed using these principles. wikiwand.comijcrt.orgwikipedia.org Its design includes an ester functional group, which acts as the "soft spot." tandfonline.com This ester is intentionally designed to be susceptible to hydrolysis by esterase enzymes, a common and predictable metabolic pathway. This one-step enzymatic reaction converts celivarone into an inactive carboxylic acid metabolite, simplifying its metabolic profile and reducing the risk of forming multiple, potentially active or toxic metabolites. patsnap.comtandfonline.com This controlled inactivation is a key feature of the soft drug approach. nih.gov

Retrometabolic Drug Design Considerations

The development of celivarone aligns with the retrometabolic design philosophy. wikiwand.comijcrt.org The design process likely started with the inactive carboxylic acid metabolite as the target endpoint. The active drug, celivarone, was then engineered as an ester prodrug of this inactive acid. This ensures that after administration and exertion of its antiarrhythmic effects, the drug's primary metabolic fate is a simple, predictable hydrolysis back to the inactive acid from which the design began. indexcopernicus.com This strategy is aimed at creating safer therapeutic agents by carefully controlling their metabolism and elimination. wikiwand.com

Future Directions and Translational Research Potential Preclinical Focus

Exploration of High-Specificity and High-Efficiency Drug Screening Platforms

The preclinical evaluation of compounds like celivarone (B1668370) fumarate (B1241708) can be significantly enhanced by moving beyond traditional screening methods. The future of antiarrhythmic drug discovery lies in the adoption of high-specificity and high-efficiency screening platforms that can more accurately predict clinical outcomes.

Advanced in vitro models, such as organ-on-a-chip (OAC) systems, offer a substantial improvement over conventional 2D cell cultures. nih.govnih.gov These microfluidic devices can recapitulate the complex microenvironment of cardiac tissue, incorporating physiological features like mechanical stress and 3D architecture. nih.gov For a compound like celivarone, an integrated OAC could be used to assess its effects on co-cultured cardiac cells, including cardiomyocytes, fibroblasts, and endothelial cells, providing a more holistic view of its impact on the heart. mdpi.com This approach allows for the evaluation of not only the electrophysiological effects but also potential interactions within the broader cardiac cellular network.

Furthermore, high-throughput screening (HTS) methodologies can be combined with these advanced models. For instance, automated patch-clamping systems can rapidly assess the effect of celivarone and its analogues on a wide array of cardiac ion channels. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in these platforms is particularly promising, as they provide a patient-specific and human-relevant model for testing drug efficacy and cardiotoxicity. nih.gov Such platforms could accelerate the identification of derivatives with improved selectivity or novel mechanisms of action. The integration of gene-editing technologies like CRISPR-Cas into these stem cell models can further refine drug screening by creating specific disease models to test therapeutic efficacy. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To fully understand the antiarrhythmic mechanisms of celivarone fumarate, the development of more sophisticated preclinical models is crucial. While initial studies have utilized established animal models, future research should focus on models that more closely mimic the complexities of human cardiac arrhythmias. nih.govresearchgate.net

Two-dimensional (2D) monolayers of atrial or ventricular myocytes, derived from animal sources or human stem cells, serve as valuable tools for studying the fundamental electrophysiological mechanisms of arrhythmias. nih.gov These models allow for controlled experiments to investigate how celivarone affects wave propagation and the formation of re-entrant circuits. researchgate.netnih.gov Three-dimensional (3D) cardiac tissue models, such as engineered heart tissues (EHTs), represent a significant step forward. nih.govmdpi.com These constructs can better replicate the anisotropic electrical conduction and mechanical properties of the native myocardium, providing a more physiologically relevant context to study drug effects. mdpi.com

Ex vivo models, like the Langendorff-perfused heart, remain indispensable for studying the integrated effects of a compound on the whole organ. mdpi.com Preclinical studies on SSR149744C (celivarone) have utilized such models from guinea pigs to evaluate its efficacy in preventing atrial fibrillation. nih.gov In vivo animal models, including those in dogs and rats, have also been employed to assess the compound's activity against both atrial and ventricular arrhythmias. nih.gov Future studies could leverage more advanced animal models that incorporate specific genetic mutations known to cause arrhythmias in humans, allowing for a more targeted investigation of celivarone's therapeutic potential in specific disease contexts. researchgate.net

| Model Type | Species/System | Arrhythmia Model | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Isolated Guinea Pig Hearts | Low-K+ Medium-Induced Atrial Fibrillation (AF) | Prevented AF in a concentration-dependent manner. | nih.gov |

| In Vivo | Anesthetized Dogs | Vagally Induced AF | Terminated AF and prevented reinduction; lengthened atrial effective refractory period. | nih.gov |

| In Vivo | Anesthetized Rats | Reperfusion-Induced Arrhythmias | Prevented arrhythmias in a dose-dependent manner. | nih.gov |

| In Vivo | Conscious Rats | Permanent Left Coronary Artery Ligature | Reduced early mortality. | nih.gov |

Investigation of Novel Therapeutic Targets and Pathways Relevant to Cardiac Electrophysiology

Celivarone is recognized as a multi-ion channel blocker, a characteristic it shares with related compounds like amiodarone (B1667116). nih.govnih.gov However, the full spectrum of its molecular targets and the pathways it modulates remains an area ripe for investigation. Future preclinical research should aim to uncover novel mechanisms that may contribute to its antiarrhythmic profile.

The primary mechanism of action for many antiarrhythmic drugs, including celivarone, involves the modulation of cardiac ion channels. nih.gov Celivarone exhibits properties of Class I, II, III, and IV antiarrhythmic agents, indicating its broad-spectrum activity. nih.gov Future research must dissect its specific inhibitory effects (IC50) on various ion channels, including the fast sodium current (INa), L-type calcium current (ICaL), and multiple potassium currents like the rapid delayed rectifier current (IKr) and the slow delayed rectifier current (IKs). mdpi.com Understanding the precise kinetics of channel blockade (e.g., state-dependency) is critical to explaining its efficacy and potential proarrhythmic risk. Advanced patch-clamp techniques and computational modeling can provide deeper insights into these molecular interactions.

Abnormal intracellular calcium (Ca2+) handling is a fundamental contributor to the pathogenesis of many cardiac arrhythmias. nih.govfrontiersin.org Dysregulation of key proteins such as the ryanodine (B192298) receptor (RyR2) and the sarcoplasmic reticulum Ca2+-ATPase (SERCA) can lead to spontaneous Ca2+ release, triggering arrhythmias. frontiersin.orgnih.gov Given celivarone's effect on calcium channels, a crucial future direction is to investigate its impact on the broader calcium handling machinery within cardiomyocytes. nih.gov Preclinical studies using advanced imaging techniques in isolated cardiomyocytes can determine whether celivarone modulates SR Ca2+ load, spark frequency, or the function of the sodium-calcium exchanger (NCX).

There is growing evidence that oxidative stress and cardiac fibrosis are key drivers in the development of an arrhythmogenic substrate. semanticscholar.orgmdpi.comnih.gov Oxidative stress can directly alter the function of ion channels and calcium-handling proteins, promoting electrical instability. mdpi.comnih.govnih.gov Fibrosis, characterized by excessive collagen deposition, disrupts normal electrical conduction, creating pathways for re-entrant arrhythmias. nih.govfrontiersin.org A significant area for future preclinical research is to explore whether celivarone possesses antioxidant or anti-fibrotic properties. Investigating its effects on pathways involving transforming growth factor-beta (TGF-β) or on the production of reactive oxygen species (ROS) in cardiac cells under pathological conditions could uncover novel therapeutic mechanisms beyond direct ion channel blockade. nih.govnih.gov

| Research Area | Potential Target/Pathway | Rationale | Exemplary Preclinical Approach |

|---|---|---|---|

| Ion Channel Modulation | Specific subunits of K+ and Na+ channels | To determine selectivity and refine structure-activity relationships for reduced proarrhythmia. | Automated patch-clamp on cell lines expressing specific channel isoforms. |

| Calcium Homeostasis | RyR2, SERCA2a, NCX | To assess impact on Ca2+ cycling, which is critical in arrhythmogenesis. nih.govfrontiersin.org | Confocal microscopy to measure Ca2+ sparks and transients in iPSC-CMs. |

| Cardiac Remodeling | TGF-β, Collagen Synthesis | To investigate potential anti-fibrotic effects that could prevent arrhythmogenic substrate formation. nih.gov | In vitro co-culture of cardiomyocytes and fibroblasts; in vivo models of cardiac injury. |

| Oxidative Stress | NADPH oxidase, ROS production | To explore antioxidant properties that could protect against oxidative damage to ion channels. nih.govnih.gov | Measurement of ROS levels in cardiomyocytes exposed to pro-oxidant stimuli. |

Optimization of Compound Delivery and Formulation Methods for Research Applications

The reliability and reproducibility of preclinical studies depend heavily on the formulation and delivery of the test compound. For a molecule like this compound, which may have limited aqueous solubility, optimizing its formulation for research applications is a critical step. nih.gov

For in vitro and ex vivo experiments, the primary goal is to prepare a stable and soluble stock solution that allows for accurate and consistent concentrations in the experimental medium. This often involves the use of solvents like dimethyl sulfoxide (B87167) (DMSO) or the development of simple aqueous solutions or suspensions. nih.gov However, the concentration of such solvents must be carefully controlled to avoid off-target effects on cardiac cells.

For in vivo research, the formulation strategy must ensure adequate bioavailability to achieve therapeutic concentrations at the target organ. nih.gov This can involve creating simple solutions for intravenous administration or developing more complex formulations like suspensions for oral gavage. nih.govmdpi.com The use of various excipients to improve solubility and stability is a key aspect of preclinical formulation development. nih.gov Future research could also explore novel delivery systems, such as nanoparticle formulations, to enhance tissue targeting and prolong the compound's half-life for specific experimental paradigms, although the initial approach for preclinical screening often favors simpler methods to first establish the compound's intrinsic properties. nih.govmdpi.com

Q & A

Q. What are the primary molecular targets of celivarone fumarate, and what experimental methods are used to evaluate its ion channel effects?

this compound primarily blocks potassium channels (IKr, IKs, IK1) and exhibits weak sodium channel inhibition. Key methodologies include:

- Patch-clamp electrophysiology to measure ion current modulation in cardiomyocytes .

- In vivo models (e.g., canine vagal-induced atrial fibrillation) to assess termination efficacy .

- Radioligand binding assays for receptor affinity profiling .

Q. What preclinical models are standard for evaluating celivarone’s antiarrhythmic efficacy?

- Canine models for atrial fibrillation (AF) induction via vagal stimulation, measuring AF termination rates .

- Ischemia/reperfusion porcine models to study ventricular remodeling and transcriptomic/proteomic changes post-treatment .

- Langendorff-perfused hearts for ex vivo assessment of action potential duration and arrhythmia susceptibility .

Q. Which assays are recommended to quantify celivarone’s pharmacokinetic and pharmacodynamic properties?

- High-performance liquid chromatography (HPLC) for plasma concentration monitoring .

- Electrocardiogram (ECG) metrics (e.g., QT interval prolongation) in animal models to correlate dosing with electrophysiological effects .

- Mass spectrometry for metabolite identification and bioavailability studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial data on celivarone’s efficacy (e.g., MAIA vs. ALPHEE trials)?

- Systematic meta-analysis of trial parameters:

- Compare endpoints (e.g., AF recurrence in MAIA vs. ICD interventions in ALPHEE) .

- Evaluate patient cohorts (e.g., paroxysmal AF vs. ischemic cardiomyopathy) and dosing regimens (52.1% efficacy at low dose in MAIA vs. non-significant effects in ALPHEE) .

- Sensitivity analysis to assess statistical power and confounding variables (e.g., comorbidities, concomitant medications) .

Q. What experimental design considerations are critical for optimizing celivarone’s dose-response studies?

- Adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

- Inclusion of translational biomarkers (e.g., serum N-terminal pro-BNP for arrhythmia risk stratification) .

- Multi-arm studies comparing celivarone with amiodarone or beta-blockers, controlling for heart failure status .

Q. How can researchers address celivarone’s limited translational success despite preclinical promise?

- Interspecies validation : Compare ion channel expression profiles in human vs. animal cardiomyocytes .

- Organ-on-a-chip models to simulate human cardiac tissue responses and drug metabolism .

- Post-hoc analysis of failed trials to identify subpopulations with favorable responses (e.g., patients with specific genetic polymorphisms) .

Q. What strategies improve the reproducibility of celivarone’s in vitro electrophysiological data?

- Standardized buffer compositions (e.g., K⁺/Na⁺ concentrations) to minimize experimental variability .

- Blinded data acquisition to reduce observer bias in patch-clamp recordings .

- Open-access data repositories for sharing raw current traces and analysis protocols .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze celivarone’s heterogeneous trial outcomes?

- Cox proportional hazards models for time-to-event data (e.g., AF recurrence) with adjustment for covariates .

- Bayesian hierarchical models to pool data from small trials while accounting for between-study heterogeneity .

- Pre-specified subgroup analysis to identify responders/non-responders based on ejection fraction or renal function .

Q. What are best practices for reporting celivarone’s safety profile in preclinical studies?

- Comprehensive organ toxicity panels (e.g., thyroid, liver function tests) to monitor non-cardiac effects .

- Dose-ranging toxicity studies with histopathological validation (e.g., lung fibrosis assessment) .

- Adherence to FDA/EMA guidelines for carcinogenicity risk assessment (e.g., 2-year rodent bioassays) .

Translational and Interdisciplinary Research

Q. How can computational modeling enhance celivarone’s mechanism-of-action studies?

- In silico cardiac action potential simulations (e.g., O’Hara-Rudy model) to predict proarrhythmic risks .

- Machine learning to integrate omics data (transcriptomics/proteomics) and identify novel therapeutic targets .

- QSAR (Quantitative Structure-Activity Relationship) analysis to optimize celivarone derivatives for reduced off-target effects .

Q. What collaborative frameworks are needed to advance celivarone’s clinical application?

- Multi-center registries for post-marketing surveillance of off-label use .

- Academic-industry partnerships to co-develop improved formulations (e.g., nanoparticle delivery for enhanced bioavailability) .

- Patient engagement panels to prioritize clinical endpoints (e.g., quality-of-life metrics vs. arrhythmia recurrence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.